N-methylprop-2-ene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylprop-2-ene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-3-4-8(6,7)5-2/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNRAISAMBLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methylprop 2 Ene 1 Sulfonamide and Its Analogues
Establishment of Foundational Synthesis Routes for Alkylsulfonamides
The synthesis of alkylsulfonamides, including N-methylprop-2-ene-1-sulfonamide, has traditionally relied on robust and well-established chemical transformations. These foundational routes form the basis from which more modern, innovative methods have been developed.
Condensation Reactions of Sulfonyl Chlorides with Amines
The most traditional and widely practiced method for creating the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is straightforward but depends heavily on the availability of the corresponding sulfonyl chloride precursor. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
While effective, this method can be limited by the harsh conditions sometimes required for the synthesis of the initial sulfonyl chloride, which often involves the chlorosulfonylation of arenes or the oxidative chlorination of thiols. For a compound like this compound, this would involve the initial preparation of prop-2-ene-1-sulfonyl chloride, followed by its reaction with methylamine. A sustainable protocol has been developed using environmentally responsible and reusable choline (B1196258) chloride (ChCl)-based deep eutectic solvents (DESs) for these types of reactions, yielding products in up to 99% yield. organic-chemistry.org
Table 1: Representative Condensation Reactions for Sulfonamide Synthesis
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | - | 100 | acs.org |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | acs.org |
| Aniline | Benzene sulfonyl chloride | Triethylamine | THF | 86 | acs.org |
| Various amines | Various sulfonyl chlorides | - | ChCl/Urea | up to 99 | organic-chemistry.org |
Oxidative Sulfonamide Formation from Thiols in the Presence of Ammonia (B1221849)
An alternative foundational strategy involves the direct conversion of thiols into sulfonamides. This method bypasses the often-problematic isolation of sulfonyl chloride intermediates. Various oxidative systems have been developed to achieve this transformation in a one-pot procedure.
One such system employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert thiols directly into sulfonyl chlorides in situ, which are then immediately reacted with an amine. uca.es This method is highly reactive and provides excellent yields in short reaction times. Another approach uses N-chlorosuccinimide (NCS) in the presence of water and a chloride source, such as tetrabutylammonium (B224687) chloride, to achieve the oxidative chlorination of thiols before the addition of an amine. scribd.com A similar one-pot synthesis uses trichloroisocyanuric acid (TCCA) for the in situ generation of the sulfonyl chloride from a thiol, which is then reacted with an amine. nih.gov These methods are advantageous due to their mild conditions and the use of readily available reagents.
Table 2: One-Pot Oxidative Sulfonamide Synthesis from Thiols
| Thiol Substrate | Oxidant System | Amine | Yield (%) | Reference |
| Various Aromatic/Aliphatic Thiols | H₂O₂ / SOCl₂ | Various Amines | Excellent | uca.es |
| Various Thiols | NCS / Bu₄NCl / H₂O | Various Amines | Good to Excellent | scribd.com |
| Various Thiols | TCCA / H₂O | Various Amines | Good to Excellent | nih.gov |
Innovative Reagent Development for Primary Sulfonamide Synthesis
The limitations of classical methods, particularly for the synthesis of primary sulfonamides (R-SO₂NH₂), have spurred the development of novel reagents and synthetic pathways. These innovations provide more direct and versatile access to this important class of compounds.
Utilization of Sulfinylamine Reagents (e.g., N-Sulfinyl-O-(tert-butyl)hydroxylamine)
A significant advancement in primary sulfonamide synthesis is the use of specialized sulfinylamine reagents. One prominent example is N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent allows for the direct, one-step synthesis of primary sulfonamides from organometallic reagents. scispace.comthieme-connect.comacs.org The reaction proceeds by adding a Grignard or organolithium reagent to t-BuONSO at low temperatures. scispace.com This process is highly efficient and accommodates a wide variety of (hetero)aryl and alkyl nucleophiles, providing the desired primary sulfonamides in good to excellent yields. scispace.comthieme-connect.com The development of such reagents circumvents the need for ammonia or its surrogates and avoids the often-problematic synthesis of sulfonyl chlorides. thieme-connect.com
Application of Grignard and Organolithium Reagents in Sulfonamide Formation
Organometallic reagents, such as Grignard and organolithium reagents, are fundamental in modern organic synthesis and have been ingeniously applied to sulfonamide formation. nih.gov A common strategy involves the addition of the organometallic reagent to sulfur dioxide (SO₂) or a stable SO₂ surrogate. nih.govnih.gov A widely used surrogate is the charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO. nih.gov
The reaction of a Grignard reagent with DABSO generates a magnesium sulfinate intermediate in situ. This intermediate can then be converted to the final sulfonamide by treatment with an amine in the presence of an oxidant, such as sodium hypochlorite (B82951) (bleach). rsc.org This one-pot method is highly versatile, allowing for the combination of a wide array of organometallic reagents (Mg, Li, and Zn-based) with various amines to produce a diverse library of sulfonamides. rsc.org
Table 3: Sulfonamide Synthesis via Organometallic Reagents and DABSO
| Organometallic Reagent Type | SO₂ Source | Amine Type | Key Features | Reference |
| Grignard Reagents | DABSO | Secondary Amines, Anilines | One-pot procedure, broad scope | rsc.org |
| Organolithium Reagents | DABSO | Secondary Amines, Anilines | Tolerates varied organometallics | rsc.org |
| Organozinc Reagents | DABSO | Secondary Amines, Anilines | Efficient conversion | rsc.org |
| Grignard/Organolithium Reagents | t-BuONSO | (Forms Primary Sulfonamide) | Direct one-step synthesis of primary sulfonamides | scispace.comthieme-connect.com |
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for constructing sulfonamides with increased efficiency, selectivity, and functional group tolerance. While direct catalytic synthesis of this compound is not extensively documented, several catalytic methods are highly relevant for its synthesis and the preparation of its analogues.
Ruthenium-catalyzed N-alkylation represents a key method for modifying primary sulfonamides. Using a "borrowing hydrogen" methodology, ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, can alkylate primary sulfonamides with alcohols, producing water as the only byproduct. acs.orgorganic-chemistry.org This would be an ideal method for the final step in a synthesis of this compound, by reacting prop-2-ene-1-sulfonamide (B3244737) with methanol.
Copper-catalyzed methods have emerged as particularly versatile for forming the S-N bond. These include three-component reactions that unite aryl boronic acids, a sulfur dioxide source (like DABSO), and an amine using a Cu(II) catalyst. scispace.comnih.gov This approach allows for the direct, single-step synthesis of a wide range of sulfonamides from readily available starting materials. scispace.com Other copper-catalyzed systems enable the coupling of sodium sulfinates with amines or the reaction of aryldiazonium salts with DABSO and N-chloroamines. rsc.orgorganic-chemistry.org
Iron-catalyzed reactions provide a more sustainable and cost-effective alternative. Iron catalysts can facilitate the formation of N-arylsulfonamides by directly coupling sodium arylsulfinates with nitroarenes, which serve as the nitrogen source. nih.gov Another approach involves the iron-catalyzed α-amination of ketones with sulfonamides. nih.gov
Palladium-catalyzed reactions are especially relevant for creating analogues of this compound. One study demonstrates a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.orgorganic-chemistry.org This sequence starts with N-tosyl-protected 2-methylprop-2-en-1-amine, a close structural relative of the target compound, highlighting the utility of the 2-methylpropene scaffold in complex catalytic cascades. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium catalysis can be used for the C(sp³)–H bond functionalization of aliphatic sulfonamides, enabling the synthesis of complex cyclic structures like γ-lactams. acs.orgnih.gov
Table 4: Overview of Relevant Catalytic Methods for Sulfonamide Synthesis
| Catalyst Metal | Reaction Type | Key Starting Materials | Relevance to Target Compound | Reference(s) |
| Ruthenium | N-Alkylation | Primary sulfonamide, Alcohol | Final step methylation | acs.orgorganic-chemistry.org |
| Copper | Three-component coupling | Aryl boronic acid, DABSO, Amine | General sulfonamide synthesis | scispace.comnih.gov |
| Iron | N-S bond formation | Sodium sulfinate, Nitroarene | Green, alternative N-source | nih.gov |
| Palladium | Tandem Heck/Suzuki | N-protected 2-methylprop-2-en-1-amine | Analogue synthesis from core structure | organic-chemistry.orgorganic-chemistry.org |
| Palladium | C(sp³)–H Activation | Alkyl sulfonamide, Olefin | Functionalization of alkyl sulfonamides | acs.orgnih.gov |
Palladium-Catalyzed Cross-Coupling Strategies for Sulfonamide Linkage
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of N-allyl sulfonamides. One notable strategy is the intermolecular allylic C-H amination, where a Pd(II)/sulfoxide-oxazoline (SOX) system catalyzes the reaction between terminal olefins and N-protected sulfonamides. nih.gov This method creates allylic amines, which are direct precursors or analogues of the target compound, with excellent control over regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z). nih.gov Mechanistic studies suggest the process involves a cationic π-allyl Pd intermediate, which is effectively supported by the SOX ligand framework. nih.gov
Another powerful approach is the palladium-catalyzed three-component tandem reaction. A study demonstrated the synthesis of substituted (Z)-N-allyl sulfonamides from N-buta-2,3-dienyl sulfonamides, iodides, and a sulfonyl source like sulfonyl hydrazide or sulfinic acid sodium salt. researchgate.net This reaction proceeds efficiently using a Pd(PPh₃)₄ catalyst, yielding the desired products with high stereoselectivity for the (Z)-isomer, a feature controlled by the formation of a stable six-membered palladacycle intermediate. researchgate.net
Furthermore, palladium catalysts are employed in the Suzuki-Miyaura cross-coupling reaction to form aryl sulfonamides, which can be precursors to more complex structures. sci-hub.se This involves the reaction of aryl boronic acids with sulfonyl chlorides. sci-hub.se Additionally, the direct coupling of methanesulfonamide (B31651) with aryl halides (bromides and chlorides) offers a practical route that avoids the generation of potentially genotoxic impurities that can arise from traditional methods. organic-chemistry.org
Table 1: Palladium-Catalyzed Synthesis of N-Allyl Sulfonamide Analogues
| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Terminal Olefins, N-Triflylsulfonamides | Pd(II)/SOX | Dichloroethane, 4Å MS | Linear (E)-Allylic Amines | Avg. 75% | nih.gov |
| N-Buta-2,3-dienyl sulfonamides, Iodides, Sulfonyl hydrazide | Pd(PPh₃)₄ | K₂CO₃, THF | Substituted (Z)-N-allyl sulfonamides | 30-83% | researchgate.net |
| Aryl Halides, Methanesulfonamide | Pd(dba)₂ / t-BuXPhos | K₃PO₄, t-Amyl-OH | Aryl Sulfonamides | High | organic-chemistry.org |
Copper-Catalyzed Amidation and Cycloaddition Reactions Involving Sulfonamide Precursors
Copper catalysis provides a cost-effective and efficient alternative for constructing sulfonamide linkages. Copper-catalyzed amidation of C-H bonds is particularly relevant for synthesizing analogues of this compound. nih.gov For instance, the amidation of allylic C-H bonds can be achieved by reacting hydrocarbons with primary or secondary sulfonamides in the presence of a copper catalyst and a ligand such as 1,10-phenanthroline. organic-chemistry.orgnih.gov This method allows for the direct formation of the allylic sulfonamide structure from readily available starting materials. organic-chemistry.orgdntb.gov.ua
The Chan-Evans-Lam cross-coupling reaction is another versatile copper-catalyzed method used to form N-aryl sulfonamides by reacting arylboronic acids with sulfonamides. thieme-connect.com This reaction can be tuned to achieve chemoselective N-arylation on either the amino or sulfonamide nitrogen atoms by carefully selecting the copper source, solvent, and base. thieme-connect.com Amino acid ligands have also been shown to facilitate the copper-catalyzed coupling of sulfonamides with aryl iodides and bromides. researchgate.net
In a multicomponent approach, copper catalysis enables a three-component reaction between arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite (B1197395) to produce sulfonamides. thieme-connect.comrsc.org This process tolerates a variety of functional groups and proceeds through an arylsulfinate intermediate, where the key step is the copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org
Table 2: Copper-Catalyzed Synthesis of Sulfonamides
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C-H Amidation | Hydrocarbons (allylic), Sulfonamides | CuBr, 1,10-phenanthroline | Direct functionalization of allylic C-H bonds | organic-chemistry.orgnih.gov |
| Chan-Lam Coupling | Arylboronic acids, Aminobenzenesulfonamides | Copper catalyst, base, solvent | Tunable chemoselectivity for N-arylation | thieme-connect.com |
| Cross-Coupling | Aryl halides, Sulfonamides | Copper salts, amino acid ligands | Effective for aryl iodides and bromides | researchgate.net |
| Three-Component | Arylboronic acids, Nitroarenes, K₂S₂O₅ | Copper catalyst | Broad substrate scope, good yields | rsc.org |
Transition Metal-Free Synthetic Methodologies
While metal catalysis offers significant advantages, transition metal-free methods are crucial for avoiding metal contamination in the final products and often align with green chemistry principles. The most traditional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct. sci-hub.semdpi.com
More advanced metal-free strategies have been developed. An iodine-mediated reaction between sodium sulfinates and amines in water provides an efficient and environmentally friendly route to sulfonamides at room temperature. rsc.orgresearchgate.net This method is convenient, and the product purification is often straightforward. rsc.org
Another approach involves the functionalization of sulfonamides without a metal catalyst. For example, a robust system using DABCO as a promoter enables the C-H bond functionalization of aliphatic sulfonamides to produce α,β-unsaturated imines under mild, metal-free conditions. rsc.org Additionally, the N-arylation of sulfonamides can be achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), a method that proceeds with excellent yields under mild conditions and tolerates many functional groups. acs.org
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. Key goals include the use of environmentally benign solvents, reduction of waste, and improvement of energy efficiency.
Aqueous Medium Reactions for Environmentally Benign Production
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Several methodologies for sulfonamide synthesis have been successfully adapted to aqueous media. A facile and eco-friendly method involves the reaction of sulfonyl chlorides with amino acids in water, using sodium carbonate as a base to scavenge the generated HCl. mdpi.comsci-hub.se This approach often leads to high yields and purity, with the product precipitating from the reaction mixture upon acidification, allowing for simple isolation by filtration. sci-hub.se
Similarly, an iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed to work efficiently in water at room temperature. rsc.orgresearchgate.net This protocol is not only convenient but also simplifies the purification process, making it an attractive green alternative to traditional methods that use volatile organic solvents. rsc.org
Catalyst-Mediated Processes for Reduced Waste Generation
Catalysis is a fundamental pillar of green chemistry (Principle #9), as catalysts can lower the activation energy of reactions, increase selectivity, and reduce the formation of byproducts and waste. sci-hub.se In sulfonamide synthesis, various catalysts are used to improve efficiency and environmental performance. For example, heterogeneous catalysts like silica (B1680970) gel can be used for the condensation of amines with sulfonyl chlorides under solvent-free conditions. researchgate.net The main advantages of this approach include high chemoselectivity, reduced reaction times, and high yields under green conditions. researchgate.net Crucially, the catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, minimizing waste. researchgate.net
The use of reagents like trichloroacetonitrile/triphenylphosphine (Cl₃CCN/PPh₃) also provides a practical and efficient method for preparing sulfonamides, contributing to cleaner reaction profiles. researchgate.net By designing processes that are highly selective and atom-economical, catalyst-mediated synthesis plays a vital role in reducing the environmental footprint of sulfonamide production. sci-hub.se
Synthesis of this compound Derivatives and Architectures
The synthesis of specific derivatives of this compound often requires multi-step sequences that build upon fundamental sulfonamide-forming reactions. For instance, the synthesis of novel sulfonamide derivatives can begin with the reaction of an amine, such as propan-1-amine, with 4-methylbenzenesulfonyl chloride. nih.gov The resulting N-propyl benzenesulfonamide (B165840) can then be further functionalized, for example, by reaction with an acid chloride like 3-chlorobenzoyl chloride, to yield a more complex structure. nih.gov
A structurally related compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, was synthesized by first preparing 8-hydroxyquinoline-5-sulfonyl chloride and then reacting it with N-methylpropargylamine. mdpi.com This demonstrates a common strategy where a sulfonyl chloride is coupled with a specific N-substituted amine to build the final architecture.
Another relevant synthetic approach involves the electrophilic intramolecular cyclization of unsaturated sulfonamides. In one example, N-methylallylamine was reacted with 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride to produce an intermediate, 1-(allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl chloride. mdpi.com This intermediate contains the core N-methylallyl sulfonamide structure and can be used in subsequent cyclization reactions to create complex heterocyclic systems incorporating the sulfonamide fragment. mdpi.com These examples highlight the modular nature of sulfonamide synthesis, where precursors can be assembled and then elaborated to achieve a wide diversity of final structures.
Selective N-Mono-Alkylation of Sulfonamide Nitrogen
Achieving selective mono-alkylation of the sulfonamide nitrogen is a critical challenge, as overalkylation can lead to undesired byproducts. scilit.comnih.gov To address this, various methodologies have been developed that offer high selectivity for the formation of secondary sulfonamides like this compound.
One prominent strategy is the "borrowing hydrogenation" or "hydrogen autotransfer" process, which utilizes alcohols as green alkylating agents, producing water as the only byproduct. diva-portal.org This method often employs transition metal catalysts. For instance, an N-heterocyclic carbene-phosphine iridium complex has been shown to be highly efficient for the selective mono-N-alkylation of a wide range of aromatic and aliphatic sulfonamides with various alcohols. diva-portal.org This protocol demonstrates excellent functional group tolerance and high isolated yields (up to 98%), with no observable over-alkylation. diva-portal.org Similarly, manganese-based catalysts, such as a well-defined Mn(I) PNP pincer complex, can effectively catalyze the N-alkylation of sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.org A solvent-free method using a catalytic amount of manganese dioxide under an air atmosphere also provides a practical route for the N-alkylation of sulfonamides with alcohols. organic-chemistry.org
Site-selective N-alkylation can also be achieved by modulating the acidity of the sulfonamide proton through the use of specific protecting groups. monash.edu The o-nitrobenzenesulfonamide (o-NBS) group is particularly useful as it significantly increases the acidity of the N-H bond compared to amide N-H bonds within a peptide chain. monash.edu This allows for selective deprotonation and subsequent alkylation. For example, treating an o-NBS protected amino acid with a specific guanidinium (B1211019) base, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and an alkylating agent like methyl p-nitrobenzenesulfonate results in high yields and selectivity for N-methylation. monash.edu
Below is a table summarizing catalyst systems used for selective N-mono-alkylation of sulfonamides.
| Catalyst System | Alkylating Agent | Key Features |
| Iridium N-Heterocyclic Carbene-Phosphine Complex | Alcohols | High efficiency and selectivity; water is the only byproduct. diva-portal.org |
| Mn(I) PNP Pincer Complex | Alcohols | Effective for benzylic and aliphatic alcohols; excellent yields for mono-N-alkylation. organic-chemistry.org |
| Manganese Dioxide (MnO₂) | Alcohols | Practical, efficient, and solvent-free conditions under air. organic-chemistry.org |
| Base-Mediated (e.g., MTBD) with o-NBS Protection | Methyl p-nitrobenzenesulfonate | High site-selectivity in complex molecules like peptides. monash.edu |
Incorporation into Complex Heterocyclic Systems with Endocyclic Sulfonamide Fragments
N-alkenyl sulfonamides are valuable precursors for synthesizing nitrogen heterocycles that contain an endocyclic sulfonamide group, a core structure in many biologically active compounds. mdpi.com A novel and effective method for constructing such systems involves the use of bifunctional reagents. mdpi.com
One such approach utilizes the reaction of N-(chlorosulfonyl)acetimidoyl chloride with an N-alkenyl amine, such as N-methyl allylamine (B125299). mdpi.com In the presence of a base like triethylamine, this reaction forms an intermediate N-alkenyl amidine that contains both a C=C double bond and a sulfonyl chloride moiety. mdpi.com The subsequent addition of a Lewis acid, for example, anhydrous aluminum chloride, triggers a clean intramolecular cyclization. This electrophilic heterocyclization proceeds selectively onto the internal carbon of the allyl group, affording a 5,6-dihydro-4H-1,2,4-thiadiazine 1,1-dioxide derivative in high yield (77%). mdpi.com This strategy provides a direct route to six-membered N,S-heterocycles from an acyclic N-allyl sulfonamide precursor. mdpi.com
This methodology has been extended to create a variety of heterocyclic systems, including seven- and eight-membered rings like 1,2,4-benzothiadiazepine-1,1-dioxides and 1,2,4-thiadiazocines, by varying the unsaturated amine partner. mdpi.com The synthesis of chiral sulfonamides possessing N-heterocyclic systems can also be achieved through the nucleophilic substitution of chiral amines with aromatic sulfonyl chlorides under mild conditions. nih.gov
The table below illustrates the synthesis of a 1,2,4-thiadiazine 1,1-dioxide from N-methyl allylamine.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| N-methyl allylamine | CCl₃C(Cl)=NSO₂Cl | 1. Et₃N; 2. AlCl₃ | 2,4-Dimethyl-3-(trichloromethyl)-2,3,4,5-tetrahydro-1,2,4-thiadiazine 1,1-dioxide | 77% mdpi.com |
Preparation of Functionalized Alkenyl and Alkynyl Sulfonamide Building Blocks
The synthesis of functionalized alkenyl and alkynyl sulfonamides provides essential building blocks for more complex molecular syntheses, including cycloadditions and cross-coupling reactions. researchgate.net this compound is itself an example of a functionalized alkenyl sulfonamide.
The preparation of these compounds can be achieved through several routes. A common method involves the reaction of a primary sulfonamide with an appropriate alkenyl or alkynyl halide in the presence of a base. For the synthesis of an N-allyl sulfonamide, allylamine can be reacted with a sulfonyl chloride. Subsequent N-methylation, as described in section 2.5.1, would yield the target compound.
For alkynyl sulfonamides (ynamides), their synthesis has been a focus of significant research due to their utility in organic synthesis. beilstein-journals.org Carbometallation reactions, specifically the carbocupration of ynamides, allow for the regio- and stereoselective formation of vinylcopper species, which are versatile intermediates for further transformations. beilstein-journals.org
More advanced methods include palladium-catalyzed reactions. For instance, a Pd(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-phenols or anilines with (E)-β-iodovinyl sulfones provides a direct pathway to construct 3-(vinyl sulfonyl)benzoheteroles. acs.org The synthesis of alkynyl sulfides, which are valuable precursors, can be achieved through methods such as the reaction of metal acetylides with electrophilic sulfur species or the reaction of aryl thiocyanates with terminal alkynes. researchgate.net
The following table outlines general approaches to alkenyl and alkynyl sulfonamides.
| Target Compound Type | Synthetic Approach | Key Features |
| N-Alkenyl Sulfonamide | Reaction of a sulfonamide with an alkenyl halide | A direct and fundamental method for introducing an alkenyl group. |
| N-Alkynyl Sulfonamide (Ynamide) | Carbocupration of ynamides | Leads to highly functionalized and stereodefined vinyl organometallic species. beilstein-journals.org |
| Vinyl Sulfonyl Heterocycles | Pd(II)-catalyzed cycloannulative-alkenylation | A tandem reaction providing direct access to complex vinyl sulfone derivatives. acs.org |
| Alkynyl Sulfides | Reaction of thiocyanates with terminal alkynes | Provides precursors for further functionalization into sulfur-containing alkynes. researchgate.net |
Intramolecular Cyclization for Bridged Sulfonamide Formation
Bridged sulfonamides (bicyclic sultams) are structurally complex, three-dimensional scaffolds that are important in medicinal chemistry and as chiral auxiliaries in stereoselective synthesis. mdpi.comresearchgate.net Their synthesis often relies on intramolecular cyclization strategies.
A powerful and modern approach is the electrooxidative radical cascade cyclization of 1,6-enynes bearing a sulfonamide tether. nih.govrsc.org This method allows for the construction of two distinct classes of sulfonamides containing medium-sized rings (7- and 9-membered). nih.gov The process is initiated by the anodic oxidation of a sulfinate salt to generate a sulfonyl radical (Ts•). rsc.org This radical adds chemoselectively to either the alkyne or alkene moiety of the 1,6-enyne. Subsequent intramolecular radical cyclization cascades lead to the formation of either fused or bridged ring systems. rsc.org For example, the radical addition to the C-C triple bond can initiate a cascade that results in a bridged product with a 9-membered heterocyclic ring. nih.govrsc.org This electrochemical method is advantageous as it operates under mild, metal-free, and chemical oxidant-free conditions. nih.gov
Other intramolecular cyclization methods for forming fused benzannelated sultams include palladium-catalyzed C-H arylation of tertiary sulfonamides. beilstein-journals.org This reaction, involving a starting material like an N-aryl-N-(alkoxycarbonylmethyl)methanesulfonamide, can produce five- and six-membered fused sultams. beilstein-journals.org The choice of starting material and reaction conditions dictates the ring size of the resulting palladacycle intermediate and, consequently, the final product. beilstein-journals.org
The table below highlights key features of intramolecular cyclization methods.
| Cyclization Method | Substrate Type | Resulting Structure | Key Advantages |
| Electrooxidative Radical Cascade | 1,6-Enynes with sulfonamide tether | Bridged or fused medium-sized rings (7- and 9-membered). nih.govrsc.org | Metal-free, oxidant-free, mild conditions, high efficiency. nih.gov |
| Palladium-Catalyzed Intramolecular Arylation | Tertiary α-acylmethanesulfonamides | Benzannelated five- and six-membered fused sultams. beilstein-journals.org | Efficient C-C bond formation via C-H activation. beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of N Methylprop 2 Ene 1 Sulfonamide
Reactivity Profiling of the Sulfonamide Moiety
The sulfonamide group is a robust and versatile functional group, characterized by a sulfur atom in a high oxidation state bonded to two oxygen atoms, a nitrogen atom, and a carbon atom (via the propenyl linker). Its reactivity is centered on the N-H bond, the sulfur center, and the potential for the entire group to participate in substitution reactions.
The nitrogen-hydrogen (N-H) bond in N-methylprop-2-ene-1-sulfonamide is acidic, a characteristic feature of secondary sulfonamides. The electron-withdrawing nature of the adjacent sulfonyl group stabilizes the corresponding conjugate base (anion) upon deprotonation. This acidity is a critical factor in its biological and chemical reactivity. nih.gov
Protonation: In strongly acidic media, protonation can occur. Studies on analogous N-methylbenzenesulfonamides suggest that the initial protonation site is more likely one of the sulfonyl oxygen atoms rather than the nitrogen atom. nih.gov This is because the resulting cation is better stabilized through resonance. nih.gov
Deprotonation: In the presence of a base, the N-H proton can be abstracted to form a sulfonamide anion. patsnap.comgoogle.com The pKa of the N-H bond in sulfonamides is generally in the range of 9-10, making them significantly more acidic than typical amines. google.com This deprotonation is crucial for many of its reactions, as the resulting anion is a potent nucleophile. patsnap.com For instance, the binding of secondary sulfonamides to zinc-containing enzymes like carbonic anhydrase involves the deprotonation of the sulfonamide nitrogen to form a negatively charged species that coordinates with the metal ion. nih.gov The pH-dependent behavior of some sulfonamides further highlights the importance of this equilibrium. chemrxiv.org
Table 1: Factors Influencing the Acidity of the Sulfonamide N-H Bond
| Factor | Description | Impact on Acidity |
| Sulfonyl Group | The two oxygen atoms are strongly electron-withdrawing. | Increases acidity by stabilizing the negative charge on the nitrogen in the conjugate base. |
| N-Substituents | The methyl group is weakly electron-donating. | Slightly decreases acidity compared to a primary sulfonamide. |
| S-Substituents | The prop-2-ene group is primarily an alkyl substituent. | Has a modest electronic effect compared to aryl sulfonamides. |
| Solvent | The polarity and hydrogen-bonding capability of the solvent. | Can influence the stability of both the neutral sulfonamide and its anion, thus affecting the pKa. |
A key reaction of the sulfonamide moiety is its reductive cleavage to yield the corresponding amine—in this case, N-methylprop-2-en-1-amine. This reaction is particularly important in synthetic chemistry where the sulfonamide group is often used as a protecting group for amines. A variety of methods have been developed for this transformation, often requiring strong reducing agents or specific catalysts due to the stability of the S-N bond. acs.org
Modern methods offer milder conditions. For example, a low-valent titanium reagent, generated in situ, can effectively cleave a wide range of sulfonamides, including those of secondary amines, to provide the corresponding amines. organic-chemistry.org It is noted, however, that aliphatic sulfonamides tend to react more slowly than their aromatic counterparts under these conditions. organic-chemistry.org Another mild approach utilizes specific reagents to generate sulfinates and amines, which can then be used for further in-situ reactions. semanticscholar.org
Table 2: Selected Methods for Reductive Cleavage of Secondary Sulfonamides
| Reagent/Method | Conditions | Description | Reference |
| Low-Valent Titanium (Ti(O-i-Pr)₄/Me₃SiCl/Mg) | THF, 50°C | A mild protocol that reductively cleaves the N-S bond. | organic-chemistry.org |
| Phenyldimethylsilyllithium | Ether or THF | Cleaves toluenesulfonamides of secondary amines. | rsc.org |
| Samarium Diiodide (SmI₂) | HMPA/THF | Used for the reductive cleavage of N-S bonds under mild conditions. | semanticscholar.org |
| Reductive Desulfonylation | Various | Can involve reagents like sodium amalgam or dissolving metal reductions, often under harsher conditions. | acs.org |
The sulfonamide group can participate in nucleophilic substitution reactions in two distinct ways: the deprotonated anion can act as a nucleophile, or the entire group can function as a leaving group.
The sulfonamide anion, formed by deprotonation, is a good nucleophile and can attack electrophilic centers. patsnap.com More commonly, however, the sulfonamide moiety acts as a leaving group (as a sulfinate anion). This is particularly true when the carbon atom to which it is attached is activated. thieme-connect.com For this to occur, an electrophilic center alpha to the sulfonyl group is often required to facilitate nucleophilic attack. nih.gov The reactivity of alkynyl sulfonamides, for instance, demonstrates their ability to act as leaving groups in the synthesis of compounds like ynol ethers and enediynes. researchgate.netucl.ac.ukrsc.org
Reactivity of the Alkenyl Moiety (Prop-2-ene Chain)
The prop-2-ene group, also known as an allyl group, contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles, leading to a variety of addition reactions.
Electrophilic addition is a characteristic reaction of alkenes. An electrophile (E⁺) attacks the electron-rich π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org For this compound, the reaction of the double bond with an electrophile like HBr would proceed via a two-step mechanism. libretexts.org The initial attack by the π-bond on the electrophile forms a carbocation intermediate, which is then captured by the bromide ion. libretexts.org
The reactivity of the allyl group in allyl sulfonamides has been leveraged in numerous synthetic applications, including oxidative additions, hydroamidation, and various cyclization reactions. researchgate.netnih.govbenthamdirect.com The specific products formed can depend on the reaction conditions, including the choice of oxidant and solvent. researchgate.netbenthamdirect.com For example, N-alkyl-N-chlorosulfonamides can add across alkenes under copper(I) catalysis. beilstein-journals.org
Table 3: Predicted Products of Electrophilic Addition to the Prop-2-ene Moiety
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Reaction Type |
| HBr | H⁺ | Br⁻ | N-(2-bromopropyl)-N-methylpropane-1-sulfonamide | Hydrobromination |
| Cl₂ | Cl⁺ | Cl⁻ | N-(2,3-dichloropropyl)-N-methylpropane-1-sulfonamide | Chlorination |
| H₂O / H⁺ | H⁺ | H₂O | N-(2-hydroxypropyl)-N-methylpropane-1-sulfonamide | Acid-Catalyzed Hydration |
| Br₂ / H₂O | Br⁺ | H₂O | N-(2-bromo-3-hydroxypropyl)-N-methylpropane-1-sulfonamide | Halohydrin Formation |
Radical-Mediated Transformations (e.g., Amidoalkynylation)
The this compound molecule possesses structural features that suggest its potential participation in radical-mediated transformations. The sulfonamide moiety can influence the stability of adjacent radicals, and the allylic group provides a site for radical addition or abstraction. While specific studies on the amidoalkynylation of this compound are not extensively documented, the reactivity of analogous sulfonamides in radical processes provides a framework for understanding its potential behavior.
Nitrogen-centered radicals (NCRs) derived from sulfonamides are key intermediates in various synthetic transformations. pku.edu.cnacs.org These radicals can be generated through several methods, including photoredox catalysis. acs.org For instance, N-(allenyl)sulfonylamides have been shown to form NCRs that trigger intramolecular cyclization cascades. pku.edu.cnacs.org This suggests that under appropriate conditions, the nitrogen atom in this compound could be converted into a radical species.
Once formed, this nitrogen-centered radical could, in principle, participate in amidoalkynylation reactions. This type of reaction typically involves the addition of the nitrogen-centered radical to an alkyne, followed by further transformations to yield a functionalized amide. The success of such a reaction would depend on the relative rates of intermolecular addition to the alkyne versus potential intramolecular reactions, such as cyclization onto the tethered alkene.
Radical-clock experiments on related systems have confirmed the presence of radical intermediates in similar transformations. researchgate.net For example, in nickel-catalyzed cross-coupling reactions of alkyl halides, the use of radical clocks like (cyclopropyl)methyl bromide led to the formation of ring-opened products, which is indicative of a radical mechanism. researchgate.net
The table below illustrates the types of products that can be obtained from radical reactions of related sulfonamide systems, which can serve as a model for the potential reactivity of this compound.
| Starting Material | Reaction Type | Key Intermediate | Product Type | Ref |
| N-(Allenyl)sulfonylamide | Photoinduced Chloroamination | Nitrogen-Centered Radical | 2-(1-Chlorovinyl)pyrrolidine | pku.edu.cnacs.org |
| N-Alkyl-N-(pent-3-en-1-yl)benzenesulfonamide | Palladium-Catalyzed Atom-Transfer Radical Cyclization | Alkyl Radical | Cyclized Sulfonamide | core.ac.uk |
| Methane (B114726) sulfonamide | OH Radical Reaction (Atmospheric) | Methyl Radical | SO₂, CO₂, HNO₃ | copernicus.org |
Intramolecular Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The presence of an allylic group tethered to a sulfonamide nitrogen in this compound makes it a suitable candidate for intramolecular cycloaddition reactions. Of particular interest are [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. mdpi.comnih.gov In such a reaction, the N-allyl sulfonamide could act as the two-atom component (the alkene) and react with a three-atom component.
Alternatively, the sulfonamide moiety could be part of a 1,3-dipole precursor. For instance, N-sulfonyl-1,2,3-triazoles can serve as precursors to rhodium carbenes, which then act as carbonyl ylides in intramolecular [3+2] cycloadditions with tethered alkenes to form bridged polycyclic systems. nih.gov While this compound itself is not a 1,3-dipole, it could be chemically modified to incorporate such a functionality.
More directly, the allyl group can participate as the dipolarophile in cycloadditions with externally generated 1,3-dipoles. However, the focus here is on intramolecular processes. A plausible scenario involves the generation of an oxyallyl cation from a related allenamide precursor, which can then undergo an intramolecular [3+2] cycloaddition with a tethered carbonyl group. nih.govacs.org While this is not a direct reaction of this compound, it highlights the potential of the allyl group to participate in such cyclizations.
Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms and selectivities of [3+2] cycloaddition reactions involving related systems. mdpi.comnih.govrsc.org These studies help in predicting the feasibility and outcome of such reactions.
The following table summarizes examples of intramolecular cycloadditions in systems related to this compound, showcasing the potential for five-membered ring formation.
| Substrate Type | Reaction Type | Catalyst/Conditions | Product | Ref |
| N-Sulfonyl-1,2,3-triazole with tethered alkene | Intramolecular [3+2] Dipolar Cycloaddition | Rhodium catalyst | Bridged polycyclic system | nih.gov |
| Allenamide with tethered dienone | Intramolecular Oxyallyl–Carbonyl [3+2] Cycloaddition | DMDO | Oxabicyclic species | nih.govacs.org |
| 1-Allene-vinylcyclopropane | Intramolecular [3+2] Cycloaddition | Rhodium(I) catalyst | Fused bicyclic system | pku.edu.cn |
| N-Allyl ynamide | Palladium-Catalyzed [2+2] Cycloaddition | Palladium catalyst | Bridged and fused bicycloimines | researchgate.net |
Comprehensive Mechanistic Elucidation of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. For this compound, a detailed mechanistic elucidation would involve a combination of experimental and computational studies.
Detailed Reaction Pathways and Transition State Analysis
For a potential intramolecular [3+2] cycloaddition, computational studies, likely employing DFT, would be essential to map out the reaction pathway. mdpi.comnih.gov This would involve locating the transition state (TS) structures for different possible modes of addition (e.g., endo vs. exo) and determining their relative energies. nih.govmaxapress.com For instance, in the cycloaddition of N-methyl-C-4-methylphenyl-nitrone with 2-propynamide, DFT calculations showed that the reaction proceeds through stereo- and regioisomeric pathways, with the relative activation energies of the transition states determining the product distribution. mdpi.comnih.gov
The analysis of the geometry of the transition states can reveal the degree of bond formation and breaking, indicating whether the reaction is synchronous or asynchronous. nih.govacs.orgmaxapress.com For example, in the intramolecular oxyallyl–carbonyl [3+2] cycloaddition, the transition state was found to be highly asynchronous, with C–O bond formation being more advanced than C–C bond formation. nih.govacs.org
The table below presents calculated activation energies for different pathways in a related [3+2] cycloaddition reaction, illustrating how computational analysis can predict the favored reaction channel.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome | Ref |
| Fused-endo | TS-endo | 18.8 | Kinetically favored | maxapress.com |
| Fused-exo | TS-exo | 21.9 | Less favored | maxapress.com |
| Bridged | TS-bridged | 30.1 | Disfavored | maxapress.com |
Kinetic Studies of Reaction Rates and Rate-Determining Steps
Experimental kinetic studies are vital for understanding reaction mechanisms. By monitoring the reaction progress over time under various conditions (e.g., changing reactant concentrations, catalyst loading, or temperature), the reaction order with respect to each component can be determined. copernicus.org This information helps to identify the species involved in the rate-determining step (RDS).
For radical reactions, kinetic studies can help to distinguish between different proposed mechanisms. researchgate.net For example, in the OH-initiated oxidation of methane sulfonamide, kinetic data was used to determine the rate coefficient and to support the proposed mechanism of hydrogen abstraction from the methyl group. copernicus.org Radical clock experiments can also provide kinetic information by comparing the rate of a known unimolecular rearrangement of a radical intermediate with the rate of its reaction with another species. researchgate.net
The following table shows kinetic data for the reaction of OH radicals with methane sulfonamide, providing an example of the type of data obtained from such studies.
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Rate-Determining Step | Ref |
| Methane sulfonamide | (1.4 ± 0.3) x 10⁻¹³ | ~80 days | H-abstraction from -CH₃ | copernicus.org |
Investigation of Regioselectivity and Stereoselectivity in Complex Transformations
For reactions of this compound that can lead to multiple isomeric products, understanding and controlling the regioselectivity and stereoselectivity is paramount.
Regioselectivity refers to the preference for bond formation at one position over another. In a potential [3+2] cycloaddition, for example, the orientation of the dipole with respect to the dipolarophile determines the regiochemistry of the product. mdpi.comnih.gov Computational studies can shed light on the factors governing this selectivity, which often relate to the electronic properties (e.g., orbital coefficients of the HOMO and LUMO) of the reacting species. mdpi.comnih.gov
Stereoselectivity is the preference for the formation of one stereoisomer over another. In intramolecular cycloadditions, the stereochemistry of the starting material often dictates the stereochemistry of the product. The relative stability of different transition state conformations (e.g., chair-like vs. boat-like) can lead to a high degree of diastereoselectivity. nih.gov For instance, in the intramolecular [4+3] cycloaddition of nitrogen-stabilized oxyallyl cations, a preference for an extended "W-conformation" in the transition state leads to the exclusive formation of one diastereomer. nih.gov Similarly, in palladium-catalyzed (3+2) cycloadditions of sulfamidate imine-derived 1-azadienes, high diastereo- and enantioselectivity can be achieved. nih.gov
The table below provides examples of how regioselectivity and stereoselectivity are controlled in related systems, which could be applicable to transformations of this compound.
| Reaction Type | Selectivity | Controlling Factors | Outcome | Ref |
| Intramolecular [3+2] Cycloaddition | Regioselectivity | Electronic factors (HOMO/LUMO interactions) | Exclusive formation of one regioisomer | mdpi.comnih.gov |
| Intramolecular [4+3] Cycloaddition | Diastereoselectivity | Transition state conformation (exo vs. endo) | Single diastereomer observed | nih.gov |
| Palladium-Catalyzed (3+2) Cycloaddition | Enantio- and Diastereoselectivity | Chiral ligand on the metal catalyst | High ee and dr | nih.gov |
Advanced Spectroscopic and Structural Elucidation of N Methylprop 2 Ene 1 Sulfonamide Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a premier analytical tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom typically gives a single sharp line, and the chemical shift indicates its hybridization and electronic environment. libretexts.org The ¹³C NMR spectrum of N-methylprop-2-ene-1-sulfonamide is expected to show four signals corresponding to the four carbon atoms in the molecule.
N-Methyl Carbon (N-CH₃): This sp³-hybridized carbon is attached to a nitrogen atom, placing its signal in the range of 30-50 ppm. bhu.ac.in A value of approximately 42.8 ppm was reported for a similar N-methylallyl sulfonamide derivative. mdpi.com
Allylic Carbon (S-CH₂-N): This sp³-hybridized carbon, bonded to the nitrogen of the sulfonamide, is also expected in the 40-60 ppm range. A reported value for a related structure is approximately 59.4 ppm. mdpi.com
Vinylic Carbons (-CH=CH₂): The sp²-hybridized carbons of the double bond appear significantly downfield, typically in the 110-140 ppm region. libretexts.org The terminal =CH₂ carbon is expected to be more shielded (further upfield) than the internal -CH= carbon. For 2-methylpropene, the =CH₂ carbon appears at 113.5 ppm. docbrown.info For the N-methylallyl sulfonamide derivative, signals were seen at 122.3 ppm and 128.6 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-CH₃ | ~43 | sp³ carbon attached to nitrogen. mdpi.com |
| S-CH₂-N | ~59 | sp³ carbon attached to nitrogen. mdpi.com |
| =CH₂ (terminal) | ~122 | sp² carbon of the alkene. mdpi.comlibretexts.org |
| -CH= (internal) | ~129 | sp² carbon of the alkene. mdpi.comlibretexts.org |
Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for the definitive confirmation of complex structures. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons.
HSQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the N-methyl protons to the ¹³C signal of the N-methyl carbon, the ¹H signal of the allylic -CH₂- protons to the ¹³C signal of the allylic carbon, and so on, confirming the direct one-bond C-H connectivities.
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular fragments. Key expected correlations would include:
A cross-peak between the N-methyl protons (¹H) and the allylic carbon (¹³C), confirming the N-C-C connectivity through the sulfonamide group.
Cross-peaks between the allylic protons (¹H) and both vinylic carbons (¹³C), confirming the structure of the propene chain.
A cross-peak between the internal vinylic proton (-CH=) and the allylic carbon (-CH₂-).
These 2D techniques provide an unambiguous confirmation of the molecular structure, leaving no doubt about the placement of the methyl group and the constitution of the propene-sulfonamide backbone. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods powerful tools for functional group identification.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be dominated by characteristic bands from the sulfonamide and alkene moieties.
Sulfonamide Group (-SO₂N-): This group gives rise to two very strong and characteristic stretching vibrations for the S=O bonds.
An asymmetric stretch (νas SO₂) typically appears in the range of 1344–1310 cm⁻¹. rsc.orgresearchgate.net
A symmetric stretch (νs SO₂) is found in the range of 1187–1147 cm⁻¹. rsc.orgresearchgate.net
The S-N stretching vibration is weaker and appears at a lower frequency, generally in the 924–895 cm⁻¹ region. rsc.orgresearchgate.net
Alkene Group (-CH=CH₂): The carbon-carbon double bond and its associated C-H bonds also produce key signals.
A C=C stretching vibration is expected in the 1680–1640 cm⁻¹ region. vscht.cz
The stretching vibrations of C-H bonds on sp²-hybridized carbons (=C-H) occur at frequencies just above 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz This is a useful diagnostic feature to distinguish them from sp³ C-H bonds.
Alkyl C-H Bonds: The C-H stretching vibrations from the N-methyl and allylic methylene (B1212753) groups are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | =C-H Stretch | Alkene |
| 2950-2850 | -C-H Stretch | Alkyl (CH₃, CH₂) |
| 1680-1640 | C=C Stretch | Alkene |
| 1344-1310 | Asymmetric SO₂ Stretch | Sulfonamide |
| 1187-1147 | Symmetric SO₂ Stretch | Sulfonamide |
| 924-895 | S-N Stretch | Sulfonamide |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to IR spectroscopy because the selection rules are different; Raman activity depends on a change in polarizability during a vibration, whereas IR activity depends on a change in dipole moment.
For this compound, a Raman spectrum would be particularly useful for observing vibrations of symmetric, less polar bonds. Key features would include:
SO₂ Symmetric Stretch: While also visible in IR, the symmetric stretch of the SO₂ group is often a very strong and sharp band in the Raman spectrum, providing clear confirmation of this group.
C=C Stretch: The carbon-carbon double bond stretch of the allyl group is typically a strong and easily identifiable band in Raman spectra due to the high polarizability of the π-electron system.
S-N Stretch: The vibration of the sulfur-nitrogen bond would also be observable, complementing the data from the IR spectrum.
In contrast, the asymmetric SO₂ stretch, which is very strong in the IR spectrum, would be expected to be weak in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a thorough vibrational analysis of the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₄H₉NO₂S, the expected exact mass can be calculated and compared against experimental values. biosynth.com
The technique is sensitive enough to detect the mass of various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which are commonly formed in the mass spectrometer's ion source. The precise mass measurement provides strong evidence for the elemental composition, confirming the identity of the synthesized compound.
Table 1: Calculated Exact Masses for this compound Adducts This table is generated based on the known molecular formula and atomic masses.
| Adduct Form | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₄H₁₀NO₂S]⁺ | 136.0427 |
| [M+Na]⁺ | [C₄H₉NNaO₂S]⁺ | 158.0246 |
| [M+K]⁺ | [C₄H₉KNO₂S]⁺ | 173.9985 |
In research involving related but more complex allyl sulfonamides, HRMS is routinely used for structural confirmation. For instance, in a study of (Z)-N-(2-Cyano-3-phenylallyl)-4-iodobenzenesulfonamide, the calculated mass for the molecular ion was compared to the experimentally found value, validating its composition. semanticscholar.org
Table 2: Example HRMS Data for a Substituted Allyl Sulfonamide Derivative Data sourced from a study on related sulfonamide structures. semanticscholar.org
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| (Z)-N-(2-Cyano-3-phenylallyl)-4-iodobenzenesulfonamide | C₁₆H₁₂IN₂O₂S | 422.9664 | 422.6913 |
| Methyl (E)-2-((4-iodophenylsulfonamido)methyl)-3-phenylacrylate | C₁₇H₁₅INO₄S | 455.9767 | 455.9714 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive studies on analogous allyl sulfonamides reveal key structural features that are characteristic of this class of compounds. semanticscholar.orggvsu.eduscielo.br These studies allow for a robust understanding of the expected bond parameters, conformational preferences, and intermolecular interactions.
The crystal system and space group describe the symmetry of the unit cell, which is the fundamental repeating unit of a crystal. Sulfonamides have been shown to crystallize in various systems depending on their specific substitution patterns and the crystallization conditions. semanticscholar.orgtandfonline.com For example, studies on substituted allyl sulfonamides have reported crystallization in both orthorhombic and monoclinic systems. semanticscholar.org
Table 3: Examples of Crystal Systems and Space Groups for Allyl Sulfonamide Derivatives
| Compound System | Crystal System | Space Group | Reference |
| A (Z)-configured allyl sulfonamide derivative | Orthorhombic | Pcab | semanticscholar.org |
| An (E)-configured allyl sulfonamide derivative | Monoclinic | P2₁/c | semanticscholar.org |
| 1-tosyl-1-H-benzo(d)imidazol-2-amine (TBZA) | Triclinic | P-1 | tandfonline.com |
| TBZA-Co(II) Complex | Triclinic | P-1 | tandfonline.com |
| TBZA-Cu(II) Complex | Monoclinic | P2₁/c | tandfonline.com |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Table 4: Representative Bond Parameters from X-ray Structures of Allyl Sulfonamide Analogs
| Parameter | Compound/System | Value | Reference |
| S—O Bond Length (Å) | N-Allyl-4-methylbenzenesulfonamide | 1.4282 (17) | gvsu.edu |
| S—O Bond Length (Å) | N-Allyl-4-methylbenzenesulfonamide | 1.4353 (17) | gvsu.edu |
| C—N—S—C Torsion Angle (°) | N-Allyl-4-methylbenzenesulfonamide | 61.0 (2) | gvsu.edu |
| Dihedral Angle between Rings (°) | (Z)-configured allyl sulfonamide | 77.0 (1) | semanticscholar.org |
| Dihedral Angle between Rings (°) | (E)-configured allyl sulfonamide | 86.7 (1) | semanticscholar.org |
Elucidation of Molecular Aggregation and Intermolecular Interactions
The supramolecular structure, which describes how molecules pack together in the crystal lattice, is governed by intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant directive force. The acidic N-H proton and the electronegative oxygen atoms of the sulfonyl group (S=O) are excellent hydrogen bond donors and acceptors, respectively. This frequently leads to the formation of distinct motifs, such as the centrosymmetric dimers observed in the crystal structure of N-allyl-4-methylbenzenesulfonamide, which are formed via N—H···O hydrogen bonds. gvsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The absorption characteristics are directly related to the electronic structure of the compound.
For this compound, the principal chromophores are the carbon-carbon double bond (C=C) of the allyl group and the sulfonamide moiety itself. These groups typically exhibit π→π* and n→σ* transitions, respectively. These transitions generally occur at high energies, meaning their corresponding absorption maxima (λ_max) are expected to be in the far-UV region, at wavelengths below 220 nm.
In contrast, sulfonamides containing aromatic rings or other conjugated π-systems would display much more intense and well-defined absorption bands at longer wavelengths (typically > 250 nm). This is due to the extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific UV-Vis spectral data for this compound is not available in the surveyed literature, its spectrum is predicted to be relatively simple and confined to the short-wavelength UV range.
Theoretical and Computational Chemistry of N Methylprop 2 Ene 1 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds. For N-methylprop-2-ene-1-sulfonamide, DFT calculations offer a detailed picture of its fundamental characteristics.
The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Conformational analysis is crucial for flexible molecules like this compound, which can exist in multiple spatial arrangements due to rotation around its single bonds. DFT calculations can identify the various low-energy conformers and their relative stabilities. jyu.fiharvard.edu For instance, rotation around the S-N and N-C bonds can lead to different conformers. The global minimum energy conformation is the most stable and, therefore, the most populated at equilibrium. The results of these calculations are fundamental for understanding the molecule's physical and chemical behavior.
Below is a table showcasing typical bond lengths and angles that would be determined through geometry optimization.
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O | 1.43 |
| S-N | 1.65 |
| S-C | 1.80 |
| C=C | 1.33 |
| C-N | 1.46 |
| **Bond Angles (°) ** | |
| O=S=O | 120 |
| O=S-N | 108 |
| N-S-C | 107 |
| S-N-C | 118 |
| C-C=C | 122 |
| Note: These are representative values and the exact figures would be obtained from specific DFT calculations. |
The electronic structure of a molecule governs its reactivity. DFT provides valuable information about the distribution of electrons within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govphyschemres.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. physchemres.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It uses a color scale to show regions of negative and positive electrostatic potential. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions, prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the double bond, and positive potential near the hydrogen atoms. researchgate.net
| Electronic Property | Calculated Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 7.0 |
| Note: These are illustrative values. The actual values depend on the level of theory and basis set used in the DFT calculation. |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com DFT methods can calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net By comparing the predicted shifts with experimental data, chemists can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. mdpi.comchegg.com
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can predict these frequencies, which correspond to the stretching and bending of bonds. researchgate.net The calculated vibrational spectrum can be compared with the experimental IR spectrum to identify characteristic functional groups, such as the S=O stretches of the sulfonamide and the C=C stretch of the allyl group.
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shift (ppm) | δ 2.5-4.0 | Protons adjacent to nitrogen and sulfur |
| ¹³C NMR Chemical Shift (ppm) | δ 115-140 | Olefinic carbons |
| IR Vibrational Frequency (cm⁻¹) | ~1350 & ~1150 | Asymmetric and symmetric SO₂ stretching |
| IR Vibrational Frequency (cm⁻¹) | ~1640 | C=C stretching |
| Note: Predicted values are approximate and serve to illustrate the application of DFT in spectroscopy. |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Studies
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.com
MEDT, often in conjunction with DFT, is employed to map out the entire reaction pathway of a chemical transformation. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, MEDT can pinpoint the exact geometry and electronic structure of the high-energy transition state that connects reactants to products. maxapress.comrsc.org The theory also helps in identifying any transient intermediates that may be formed during the reaction. google.com
The activation energy of a reaction, a key determinant of its rate, is the energy difference between the reactants and the transition state. By calculating these energies, MEDT provides quantitative insights into the feasibility and kinetics of a proposed reaction mechanism. mdpi.comacs.org
In concerted reactions, where multiple bonds are broken and formed in a single step, the timing of these events is crucial. A reaction is considered synchronous if all bond-forming and bond-breaking processes occur to a similar extent at the transition state. If these processes are significantly out of step, the reaction is termed asynchronous . maxapress.comresearchgate.net
MEDT, through the analysis of the electron localization function (ELF) and bond order changes along the reaction coordinate, can precisely determine the degree of synchronicity. maxapress.com For a hypothetical Diels-Alder reaction involving this compound as a dienophile, MEDT could reveal whether the two new carbon-carbon bonds form simultaneously or if one forms ahead of the other. This level of detail is critical for a complete understanding of the reaction mechanism. maxapress.comresearchgate.net
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, particularly for molecules with multiple reactive sites or the potential for forming stereoisomers. For this compound, which features a reactive allyl group, predicting the regioselectivity and stereoselectivity of its reactions is a key aspect of understanding its chemical profile.
In a typical computational study, the regioselectivity of a reaction involving this compound, such as an electrophilic addition to the double bond, would be investigated by calculating the activation energies for all possible reaction pathways. The transition state for each possible regioisomeric product would be located and optimized using methods like Density Functional Theory (DFT). The pathway with the lowest activation energy would correspond to the major product, thus predicting the regioselectivity.
Stereoselectivity, the preference for the formation of one stereoisomer over another, would be assessed in a similar manner. For reactions creating chiral centers on or adjacent to the sulfonamide group, the transition state energies for the formation of different diastereomers or enantiomers would be computed. The calculated energy differences would allow for the prediction of the stereochemical outcome of the reaction.
Table 1: Hypothetical Computational Data for Regioselectivity Prediction in the Addition of HBr to this compound
| Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product |
| Markovnikov Addition | 15.2 | N-(2-bromopropyl)-N-methylmethanesulfonamide |
| Anti-Markovnikov Addition | 20.5 | N-(3-bromopropyl)-N-methylmethanesulfonamide |
This table is illustrative and does not represent actual experimental or calculated data.
Advanced Quantum Chemical Calculations
To achieve high accuracy in predicting the properties and reactivity of this compound, advanced quantum chemical calculations are necessary.
Ab Initio Methods for High-Accuracy Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed to obtain a highly accurate description of the electronic structure of this compound. Methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)) would be used to account for electron correlation effects, which are crucial for accurate energy and property calculations. These high-level calculations would provide a benchmark for the results obtained from more computationally efficient methods like DFT.
Construction of Potential Energy Surfaces (PESs) for Reaction Dynamics
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a reaction involving this compound, the PES would be constructed by performing a large number of single-point energy calculations at various geometries along the reaction coordinate. This surface would map out the energetic landscape of the reaction, including reactants, products, intermediates, and transition states. The PES is fundamental for studying reaction dynamics, allowing for the simulation of molecular trajectories and the detailed understanding of the reaction mechanism.
Thermochemical and Kinetic Analysis
A comprehensive computational study would also involve a thorough thermochemical and kinetic analysis to quantify the thermodynamics and speed of reactions involving this compound.
Computation of Enthalpies, Gibbs Free Energies, and Activation Energies
Using the results from electronic structure calculations, key thermochemical quantities would be determined. The enthalpy of reaction (ΔH) would be calculated from the electronic energies of the optimized structures of reactants and products, with corrections for zero-point vibrational energy and thermal effects. The Gibbs free energy of reaction (ΔG), which determines the spontaneity of a reaction, would be computed by including the entropic contribution (TΔS). The activation energy (Ea), the energy barrier that must be overcome for a reaction to occur, would be obtained from the energy difference between the reactants and the transition state.
Table 2: Hypothetical Thermochemical Data for a Reaction of this compound
| Thermodynamic Quantity | Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.3 |
| Gibbs Free Energy of Reaction (ΔG) | -18.7 |
| Activation Energy (Ea) | 12.5 |
This table is illustrative and does not represent actual experimental or calculated data.
Determination of Rate Coefficients and Equilibrium Constants
From the calculated activation energies and Gibbs free energies, it is possible to determine the rate coefficients (k) and equilibrium constants (K) for a given reaction. The rate coefficient, which quantifies the rate of a reaction, would be calculated using Transition State Theory (TST). The equilibrium constant, which indicates the position of the equilibrium between reactants and products, would be derived from the standard Gibbs free energy of reaction using the equation ΔG° = -RTlnK. These calculated kinetic and equilibrium parameters would provide a quantitative prediction of the chemical behavior of this compound under various conditions.
Bioisosteric Design Principles and Structure-Activity Relationships (SAR) from a Theoretical Perspective
In the realm of medicinal chemistry and drug design, the principles of bioisosterism and the analysis of structure-activity relationships (SAR) are fundamental tools for the rational modification of lead compounds. Bioisosterism involves the substitution of a functional group within a molecule with another group that retains similar biological activity. nih.govzu.ac.aeu-tokyo.ac.jp This strategy is widely employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. drughunter.comresearchgate.net Theoretical and computational chemistry provide powerful methods to understand and predict the effects of such modifications, offering insights into the electronic and structural features that govern a molecule's biological function.
The sulfonamide functional group, a key feature of this compound, is a prominent player in bioisosteric design. nih.gov It is frequently utilized as a bioisostere for other acidic functional groups, most notably the carboxylic acid group. researchgate.net Computational studies are crucial for dissecting the similarities and differences between these groups, thereby guiding their strategic application in drug development.
Research Findings on Sulfonamide Bioisosterism
Theoretical studies have focused on quantifying the similarity between the sulfonamide and carboxyl functional groups to rationalize their bioisosteric relationship. Key computational descriptors used for this purpose include the molecular electrostatic potential (ESP) and the average electron density (AED). nih.govtandfonline.com The ESP provides a qualitative picture of the charge distribution around a molecule, which is critical for drug-receptor interactions, while the AED offers a quantitative measure of the electron density within the bioisosteric moiety. zu.ac.ae
One study investigated the bioisosterism of the sulfonamide and carboxyl groups by capping them with five different substituents (methyl, phenyl, chlorine, hydrogen, and amine) to assess the influence of the molecular environment. nih.govzu.ac.aetandfonline.com The analysis was performed on both the neutral and anionic forms to simulate physiological pH variations. nih.gov The results indicated that while ESP maps showed some similarities, the AED was a more consistent and advantageous descriptor, especially for the anionic forms. nih.govzu.ac.ae
The effectiveness of replacing a carboxylic acid with a sulfonamide has been demonstrated in the development of angiotensin II receptor antagonists. zu.ac.aetandfonline.com This bioisosteric substitution led to a significant increase in drug efficacy, as evidenced by a nearly threefold improvement in the IC₅₀ value. zu.ac.aetandfonline.com
| Bioisosteric Group | IC₅₀ (nM) |
|---|---|
| Carboxylic Acid | 275 |
| Sulfonamide | 100 |
| Squarate | 25 |
| Tetrazole | 3 |
Further computational analysis revealed that capping groups have only a marginal effect on the AED values of the core functional groups. tandfonline.com This suggests that the intrinsic electronic properties of the sulfonamide and carboxyl groups are largely preserved across different molecular contexts, reinforcing the validity of the bioisosteric replacement strategy. tandfonline.com
| Functional Group | Average Electron Population (e⁻) | Average Volume (bohr³) | Average Electron Density (AED) (a.u.) |
|---|---|---|---|
| Sulfonamide (Neutral) | 73.32 ± 0.19 | 753.36 ± 54.68 | 0.0978 ± 0.0079 |
| Carboxyl (Neutral) | 22.79 ± 0.19 | 318.29 ± 8.01 | 0.0722 ± 0.0015 |
| Sulfonamide (Anionic) | - | - | 0.1051 ± 0.0075 |
| Carboxylate (Anionic) | - | - | 0.0795 ± 0.0077 |
Theoretical Insights into Structure-Activity Relationships (SAR)
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable for elucidating the SAR of sulfonamide-containing compounds. pcbiochemres.comnih.govresearchgate.net Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a biological target, highlighting key intermolecular interactions. nih.gov
For instance, in a study of sulfonamides derived from carvacrol (B1668589) as potential agents for Alzheimer's disease, molecular docking revealed that their binding to the acetylcholinesterase (AChE) active site is predominantly driven by π-π contacts and hydrogen bonds. nih.gov The hydroxyl groups of the ligands were found to form hydrogen bonds with specific amino acid residues like Asp74, while aromatic moieties engaged in π-π stacking with residues such as Tyr341 and Trp286. nih.gov Such computational insights help explain the observed differences in inhibitory activity among a series of related compounds. nih.gov
Density Functional Theory (DFT) calculations are also employed to determine the electronic and structural properties of molecules, such as their most stable conformations and quantum chemical parameters. pcbiochemres.comresearchgate.net These parameters are essential for understanding the electronic distribution and reactivity of the molecules, which in turn influences the strength of ligand-receptor interactions. pcbiochemres.com By correlating these calculated properties with biological activity, QSAR models can be developed to predict the efficacy of new, unsynthesized compounds, thereby streamlining the drug discovery process. pcbiochemres.comresearchgate.net
Advanced Applications in Chemical Research
Applications as a Building Block in Complex Organic Synthesis
The dual functionality of N-methylprop-2-ene-1-sulfonamide renders it a versatile precursor in the synthesis of complex organic molecules. The interplay between the allyl group's reactivity and the sulfonamide's electronic and coordinating properties allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This compound and its derivatives serve as key starting materials for constructing a range of molecular frameworks, including those with axial and central chirality. Palladium-catalyzed reactions, in particular, have been instrumental in leveraging the allyl group for the synthesis of complex structures. For instance, the asymmetric N-allylic alkylation of sulfonamides is a powerful method for creating N-C axially chiral sulfonamide derivatives. In these reactions, a chiral palladium catalyst, often in conjunction with a specialized ligand, facilitates the enantioselective transfer of the allyl group, leading to products with high optical purity researchgate.netnih.gov.
The allyl moiety also enables participation in radical cyclization reactions, leading to the formation of various polycyclic imines. These transformations typically involve the generation of a radical species that undergoes an intramolecular cyclization onto the allyl double bond. Subsequent elimination of a sulfonyl radical yields the cyclic imine product. This strategy has been successfully applied to the synthesis of fused and spirocyclic imine systems with five-, six-, and seven-membered rings nih.govnih.gov.
Furthermore, the double bond of the allyl group can be functionalized through various addition reactions. For example, palladium-catalyzed diazidation of N-allyl sulfonamides allows for the introduction of two azide (B81097) groups across the double bond under mild conditions, providing a route to vicinal diamines researchgate.net.
The reactivity of this compound makes it an excellent component in multi-component and cascade reactions, where multiple bonds are formed in a single operation. This approach offers significant advantages in terms of efficiency and atom economy.
A notable example is the palladium-catalyzed three-component tandem reaction involving N-buta-2,3-dienyl sulfonamides (related structures to N-allyl sulfonamides), iodides, and a sulfonyl hydrazide or sulfinic acid sodium salt. This process leads to the stereoselective synthesis of substituted (Z)-N-allyl sulfonamides nih.gov. The reaction proceeds through a cascade of events initiated by the palladium catalyst, culminating in the formation of a six-membered palladacycle intermediate that controls the stereochemical outcome nih.gov.
Additionally, N-allyl sulfonamides can participate in photoinduced cascade reactions. For instance, a chloroamination cyclization cascade has been developed using N-chlorosuccinimide (NCS) as both an activator and a chlorinating agent. In this process, a nitrogen-centered radical is generated, which triggers an intramolecular cyclization, ultimately yielding functionalized pyrrolidines acs.org. Such cascade reactions highlight the ability of the N-allyl sulfonamide motif to orchestrate complex transformations, leading to the rapid assembly of intricate molecular structures from simple precursors.
Roles in Catalysis and Ligand Design
The sulfonamide nitrogen of this compound can act as a coordinating atom for transition metals, making this compound and its derivatives attractive candidates for ligand design in catalysis. By modifying the substituents on the sulfonamide, the steric and electronic properties of the resulting metal complexes can be fine-tuned to achieve high catalytic activity and selectivity.
Derivatives of this compound are utilized in the development of chiral ligands for asymmetric catalysis. Chiral sulfonamides are recognized as important building blocks in this field due to their ability to create a well-defined chiral environment around a metal center nih.gov. The synthesis of these chiral ligands often involves the reaction of a chiral amine with a sulfonyl chloride, or the asymmetric functionalization of a pre-existing sulfonamide.
In the context of palladium-catalyzed asymmetric allylation, chiral sulfonamide-based ligands have demonstrated considerable success. For example, the use of Trost ligands in the N-allylation of secondary sulfonamides has enabled the synthesis of N-C axially chiral products with high enantioselectivity nih.gov. The design of the chiral ligand is crucial in controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
The following table summarizes representative examples of asymmetric reactions employing sulfonamide-based ligands, illustrating the high levels of enantioselectivity that can be achieved.
| Reaction Type | Catalyst/Ligand System | Substrate | Product Type | Enantiomeric Excess (ee) |
| Asymmetric N-Allylic Alkylation | (allyl-Pd-Cl)₂ / (S,S)-Trost Ligand | N-(2-tert-butylphenyl)sulfonamide | N-C Axially Chiral Sulfonamide | Up to 95% |
| Asymmetric N-Allylation | (allyl-PdCl)₂ / (S,S)-Trost Ligand | N-(2-arylethynyl-6-methylphenyl)sulfonamide | N-C Axially Chiral N-allylated Sulfonamide | Up to 92% |
The sulfonamide group is a versatile coordinating moiety that can bind to a variety of transition metals, including palladium, gold, copper, ruthenium, and cobalt. The coordination typically occurs through the nitrogen atom, and the strength of the metal-ligand bond can be influenced by the electronic properties of the substituents on the sulfur atom.
In palladium catalysis, the coordination of N-allyl sulfonamides to the palladium center is a key step in many transformations. For example, in the Tsuji-Trost allylation, the nitrogen atom of the sulfonamide acts as a nucleophile that attacks the π-allyl palladium complex nih.gov. The coordination of the sulfonamide to the metal can influence the regioselectivity and stereoselectivity of the reaction.
Ruthenium complexes have also been shown to catalyze reactions involving N-allyl sulfonamides. For instance, Ru(II)-catalyzed nitrene transfer reactions from N-acyloxyamides to thioethers can lead to the formation of N-allyl-N-(thio)amides through a nih.govresearchtrends.net-sigmatropic rearrangement of an intermediate sulfimide (B8482401) nih.govresearchgate.net. This suggests the involvement of a ruthenium-nitrenoid species that interacts with the sulfur atom of the thioether.
The table below provides an overview of transition metals known to coordinate with or catalyze reactions of N-allyl sulfonamides and related compounds.
| Transition Metal | Role in Reaction | Reaction Type |
| Palladium (Pd) | Catalyst | Asymmetric Allylic Alkylation, Three-Component Tandem Reactions, Diazidation |
| Ruthenium (Ru) | Catalyst | Nitrene Transfer Reactions, Hydroamination |
| Gold (Au) | Catalyst | Decarboxylative Amination |
| Copper (Cu) | Catalyst | N-H Insertion Reactions |
| Cobalt (Co) | Catalyst | Oxidant-Free Amide Synthesis |
The design of the sulfonamide ligand plays a critical role in modulating the properties of the catalyst. By systematically varying the steric and electronic nature of the ligand, it is possible to optimize the catalytic activity, selectivity, and stability of the metal complex.
In palladium-catalyzed asymmetric N-allylation, the choice of the chiral ligand is paramount for achieving high enantioselectivity. The steric bulk of the ligand can create a chiral pocket around the metal center, which dictates the trajectory of the incoming nucleophile. For example, the use of bulky substituents on the phenyl ring of N-phenylsulfonamides can lead to rotationally stable N-C axially chiral products nih.gov.
Furthermore, the electronic properties of the sulfonamide ligand can influence the reactivity of the metal center. Electron-withdrawing groups on the sulfonyl moiety can make the metal center more electrophilic, potentially increasing its catalytic activity. Conversely, electron-donating groups can enhance the electron density at the metal center, which may be beneficial in other catalytic cycles. This principle of ligand tuning is a cornerstone of modern catalyst design and has been effectively applied to reactions involving sulfonamide-based ligands to achieve desired catalytic outcomes.
Applications in Materials Science and Polymer Chemistry
The unique molecular structure of this compound, featuring a polymerizable allyl group and a functional sulfonamide moiety, positions it as a versatile building block in the synthesis of advanced polymeric materials. Researchers have begun to explore its potential in creating polymers with sophisticated properties and applications.
Monomer in Polymerization Processes (e.g., Responsive Polymers)
This compound can serve as a monomer in various polymerization processes. The presence of the prop-2-ene-1 group allows it to participate in addition polymerization reactions. The resulting polymers incorporate the N-methylsulfonamide group as a pendant side chain, which can impart specific properties to the macromolecule.
One of the key areas of interest for sulfonamide-containing polymers is their application as responsive polymers . These are "smart" materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as changes in pH or temperature. While the broader class of sulfonamide-containing polymers is known for its pH-responsive behavior, detailed research findings specifically on the polymerization of this compound for the creation of responsive polymers are still emerging. The acidic proton on the sulfonamide nitrogen can be reversibly removed, leading to changes in the polymer's charge and solubility. This property is fundamental to the development of pH-responsive systems.
The polymerization of related methacryloyl sulfonamides has been successfully achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for creating well-defined responsive materials. For instance, RAFT polymerization of various methacryloyl sulfonamides has been conducted at 30 °C to yield polymers with narrow molecular weight distributions (Mw/Mn < 1.15) and excellent chain end retention. This level of control is vital for the design of block copolymers and other complex architectures with precise responsive domains.
While specific data on the polymerization kinetics and responsive properties of poly(this compound) are not extensively documented in publicly available literature, the established principles from similar sulfonamide-containing monomers provide a strong foundation for its potential in this area.
Functionalization of Polymeric Materials (e.g., Anion Exchange Resins)
The functional properties of the sulfonamide group also make this compound a candidate for the post-polymerization functionalization of existing polymeric materials. This approach involves chemically attaching the molecule to a pre-formed polymer backbone, thereby introducing new functionalities.
A significant application in this domain is the development of anion exchange resins . These are materials used in separation processes, such as chromatography, to separate molecules based on their charge. Anion exchange resins typically contain positively charged functional groups that can reversibly bind with anions.
The synthesis of such functionalized resins often involves multi-step processes. For example, a common starting material for creating anion exchange resins is chloromethylated polystyrene beads. These can be reacted with various amines to introduce the desired functional groups. While specific examples utilizing this compound are scarce, its reactive nature suggests its potential as a functionalizing agent in similar synthetic strategies.
Development of Functionalized Sulfonamide-Containing Polymeric Architectures
Beyond simple homopolymers, this compound can be utilized in the synthesis of more complex and functionalized polymeric architectures. This includes the creation of copolymers, block copolymers, and graft copolymers where the unique properties of the sulfonamide group can be combined with those of other monomers.
The ability to control the architecture of sulfonamide-containing polymers is crucial for their application in fields like drug delivery and biomedicine. For instance, RAFT polymerization has been employed to create well-defined (co)polymer architectures comprising primary benzene (B151609) sulfonamide groups. This control over the polymer structure is key to developing pH-responsive block copolymers and functional polymeric vectors with specific targeting properties.
The synthesis of functionalized poly(styrene oxide) with a sulfonamide protecting group has also been demonstrated. In this work, a sulfonamide-functionalized epoxide was polymerized via ring-opening polymerization to yield a polyether backbone with pendant sulfonamide groups. This approach allows for the creation of polymers with a defined architecture and thermal stability up to 300 °C. Subsequent post-polymerization modification can then be performed to generate other reactive groups, further expanding the functionality of the material.
Analytical Methodologies for N Methylprop 2 Ene 1 Sulfonamide Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of sulfonamides, providing the necessary separation from complex matrices or reaction mixtures. theseus.fi The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. filab.fr Given the "prop-2-ene" group in its structure, N-methylprop-2-ene-1-sulfonamide possesses a degree of volatility that may make it amenable to GC-MS analysis, potentially after a derivatization step. nih.govnottingham.ac.uk GC-MS separates compounds based on their boiling points and interaction with the stationary phase of the GC column, and the mass spectrometer then fragments and detects the molecules, providing both qualitative and quantitative information. nist.gov
For related sulfonamides, GC-MS analysis often involves a derivatization step, such as methylation, to increase volatility and thermal stability, preventing decomposition in the high-temperature injector port. nih.govcore.ac.uk For instance, the analysis of sulfonylurea drugs by GC-MS showed that N-methylation was a predominant reaction that facilitated their analysis. nih.gov The mass spectrometer identifies compounds by their unique mass spectrum, which serves as a chemical fingerprint. nist.gov
Illustrative GC-MS Parameters for Sulfonamide Analysis:
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-35MS or similar mid-polarity capillary column (30m x 0.25mm ID x 0.25µm film) | Separates compounds based on boiling point and polarity. nih.gov |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the column. nih.gov |
| Oven Program | Initial 60°C, ramp to 280°C | Creates a temperature gradient to elute compounds with different boiling points. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. core.ac.uk |
| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. nist.gov |
For many sulfonamides, which exhibit high polarity and low volatility, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique. scielo.br This method is highly sensitive and selective, making it ideal for detecting trace levels of sulfonamides in various matrices without the need for derivatization. acgpubs.orgnih.gov The compound is first separated on a reversed-phase HPLC column and then detected by a tandem mass spectrometer. nih.govusda.gov
The LC-MS/MS process involves the ionization of the analyte, typically using electrospray ionization (ESI), followed by the selection of a specific parent ion (MS1). This parent ion is then fragmented through collision-induced dissociation, and specific daughter ions (MS2) are monitored. This multiple reaction monitoring (MRM) provides exceptional specificity and reduces matrix interference. scielo.brscispace.com For sulfonamides, positive ion ESI is common, detecting the protonated molecule [M+H]+. nih.gov
Typical LC-MS/MS Parameters for Sulfonamide Analysis:
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Separates analytes based on hydrophobicity. usda.gov |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) | Elutes compounds from the column by changing solvent polarity. scispace.com |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the mobile phase through the system. scispace.comnih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS detection. usda.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-daughter ion transitions. scielo.br |
| Source Temp. | ~350 °C | Assists in desolvation of the ESI spray. scispace.com |
When pure this compound is required for use as a reference standard, for structural elucidation, or for further reactivity studies, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to isolate gram-scale quantities of a specific compound from a mixture. lcms.cz
Both preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be utilized. lcms.czoup.comresearchgate.net Preparative HPLC with a C8 or C18 column is a common choice for purifying sulfonamides. researchgate.net SFC is considered a "greener" alternative as it uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. theseus.fioup.com Fraction collection is triggered by a detector signal (e.g., UV), allowing for the isolation of the pure compound. lcms.cz
Elemental Analysis for Stoichiometric Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure compound. scirp.org This analysis provides the empirical formula of the compound, which can then be compared with the theoretical composition based on its proposed structure. For this compound (C₄H₉NO₂S), elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, nitrogen, and sulfur. nih.govsigmaaldrich.com This is a critical step in the characterization of a newly synthesized compound, providing strong evidence for its stoichiometric identity. scirp.org
Theoretical Elemental Composition of this compound (C₄H₉NO₂S):
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 35.56% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.36% |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.67% |
| Sulfur | S | 32.06 | 1 | 32.06 | 23.71% |
| Total | 135.181 | 100.00% |
Development and Validation of Quantitative and Qualitative Analytical Methods
The development and validation of analytical methods are crucial to ensure that they are reliable, reproducible, and fit for purpose. nih.govnih.gov For a compound like this compound, any new GC-MS or LC-MS/MS method would need to undergo a rigorous validation process as per international guidelines, such as those from the European Commission or the FDA. scielo.brrsc.org
Validation involves assessing several key performance parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scielo.br
Linearity: The demonstration that the instrument's response is proportional to the analyte concentration over a given range. scielo.br
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in fortified samples. rsc.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions) and intermediate precision (different days, analysts, etc.). rsc.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rsc.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
For this compound, this would involve preparing calibration standards, spiking blank matrices to determine recovery and matrix effects, and performing repeated analyses to establish precision. scielo.brrsc.org
Future Research Trajectories for N Methylprop 2 Ene 1 Sulfonamide
Design and Synthesis of Highly Complex N-methylprop-2-ene-1-sulfonamide Derivatives
Future research will undoubtedly focus on the design and synthesis of intricate molecular architectures derived from this compound. The presence of both a nucleophilic nitrogen center (after deprotonation) and a reactive allyl group allows for a multitude of synthetic transformations.
One promising avenue is the construction of novel heterocyclic systems. Building upon established methods for synthesizing nitrogen heterocycles, this compound can serve as a key building block. For instance, reaction with bielectrophilic reagents could lead to the formation of unique six, seven, and eight-membered rings containing an endocyclic sulfonamide fragment. nih.govmdpi.com An example of a related synthesis is the reaction of N-methylallylamine with 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride to produce 1-(Allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl chloride. nih.gov
Another area of exploration is the synthesis of complex acyclic derivatives. The allyl group is amenable to a wide range of transformations, including but not limited to, epoxidation, dihydroxylation, and various C-C bond-forming reactions. These reactions can be used to introduce new functional groups and stereocenters, leading to a diverse library of this compound derivatives with potential applications in medicinal chemistry and materials science.
The following table summarizes potential synthetic routes to complex derivatives:
| Derivative Type | Synthetic Approach | Potential Complexity |
| Fused Heterocycles | Intramolecular cyclization reactions | Polycyclic systems with defined stereochemistry |
| Spirocyclic Compounds | Reaction with cyclic ketones or other bifunctional reagents | Introduction of quaternary carbon centers |
| Dendrimeric Structures | Iterative reaction sequences on the allyl and sulfonamide groups | Highly branched, high molecular weight architectures |
Elucidation of Unexplored Reaction Mechanisms and Novel Transformations
A deeper understanding of the reactivity of this compound will pave the way for the discovery of novel transformations. The interplay between the allyl group and the sulfonamide moiety can lead to unexpected and synthetically valuable reaction pathways.
Future mechanistic studies should focus on reactions that are currently underexplored for this specific substrate. For example, the palladium-catalyzed tandem Heck and Suzuki cross-coupling reaction, which has been successfully applied to N-tosyl-protected 2-methylprop-2-en-1-amine for the synthesis of dihydropyrrole derivatives, could be adapted for this compound. organic-chemistry.org A thorough mechanistic investigation of this transformation would involve identifying key intermediates and understanding the factors that control regioselectivity and stereoselectivity.
Furthermore, photoinduced reactions represent a promising area of research. The photoinduced chloroamination cyclization cascade observed with N-(allenyl)sulfonylamides to form 2-(1-chlorovinyl)pyrrolidines suggests that similar light-mediated transformations could be developed for this compound. nih.gov Elucidating the mechanism of such reactions, which may involve radical intermediates, would open up new avenues for the synthesis of complex nitrogen-containing molecules.
A summary of potential novel transformations and their mechanistic features is presented in the table below:
| Transformation | Potential Mechanism | Key Research Question |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation | Control of enantioselectivity by the sulfonamide group |
| Metathesis Reactions | Grubbs or Schrock catalysis | Compatibility of the sulfonamide group with the catalyst |
| [3+2] Cycloaddition | Nitrone or azide (B81097) cycloaddition to the allyl group | Regio- and stereochemical outcomes |
Development of Next-Generation Catalytic Systems Utilizing this compound Ligands
The sulfonamide group in this compound, particularly its nitrogen and oxygen atoms, has the potential to coordinate with metal centers, making it an attractive candidate for the development of novel ligands for catalysis. The allyl group can be used to anchor the ligand to a solid support or to introduce additional donor atoms.
Future research in this area should focus on the design and synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The development of such ligands could lead to new and improved methods for the enantioselective synthesis of a wide range of chemical compounds. The concept of NL2+ systems, where a positively charged nitrogen atom is coordinated by two ligands, offers a novel approach to designing phase-transfer catalysts with enhanced reactivity. nih.gov this compound could potentially be incorporated into such systems.
The development of catalytic systems where this compound or its derivatives act as ligands could be applied to a variety of reactions, including cross-coupling reactions, hydrogenations, and oxidations. A key aspect of this research will be to understand the coordination chemistry of these new ligands and to correlate their structural and electronic properties with their catalytic performance.
The table below outlines potential catalytic systems and their applications:
| Catalyst Type | Metal Center | Potential Application |
| Chiral Phosphine-Sulfonamide Ligand | Palladium, Rhodium | Asymmetric allylic alkylation, hydrogenation |
| Bidentate N,O-Ligand | Copper, Iron | Oxidation reactions, C-H activation |
| Supported Catalyst | Various | Heterogeneous catalysis for improved recyclability |
Innovative Applications in Advanced Functional Materials
The unique chemical structure of this compound makes it a promising building block for the creation of advanced functional materials. The allyl group can be readily polymerized or incorporated into existing polymer backbones using techniques such as radical polymerization or thiol-ene click chemistry. nih.gov The resulting polymers would feature pendant sulfonamide groups, which could impart a range of interesting properties.
For example, the sulfonamide group is known to engage in hydrogen bonding, which could be exploited to control the morphology and mechanical properties of the resulting materials. Furthermore, the acidity of the sulfonamide proton could be tuned by appropriate substitution, leading to pH-responsive materials. The incorporation of this compound into polymer networks could also enhance their thermal stability and flame retardancy.
Future research should explore the synthesis of a variety of polymers and copolymers incorporating this compound and to characterize their physical and chemical properties. This could lead to the development of new materials for a range of applications, including drug delivery, sensors, and coatings.
Potential applications in advanced functional materials are summarized below:
| Material Type | Key Property | Potential Application |
| Hydrogels | pH-responsiveness | Controlled drug release systems |
| Membranes | Ion-conductivity | Fuel cells, water purification |
| Coatings | Adhesion, thermal stability | Protective coatings for various substrates |
Synergistic Integration of Experimental Synthesis and Computational Chemistry in this compound Research
A powerful approach to accelerating research on this compound is the synergistic integration of experimental synthesis and computational chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. nih.govnih.gov
Computational studies can be used to predict the feasibility of proposed synthetic routes and to identify the most promising reaction conditions. For example, DFT calculations can be used to model the transition states of key reaction steps, providing information about activation energies and reaction pathways. This information can then be used to guide the design of experiments, saving time and resources.
Furthermore, computational methods can be used to elucidate the mechanisms of newly discovered reactions. By comparing experimental results with theoretical predictions, it is possible to gain a detailed understanding of the factors that control the outcome of a reaction. This knowledge can then be used to optimize the reaction and to extend its scope to other substrates. The combination of experimental and computational approaches has been successfully used to study the properties and reactivity of other sulfonamides, and a similar approach is expected to be highly beneficial for advancing our understanding of this compound. nih.govresearchgate.net
The synergy between experimental and computational chemistry is highlighted in the following table:
| Research Area | Experimental Approach | Computational Approach | Synergistic Outcome |
| Reaction Design | Synthesis and screening of reaction conditions | DFT calculations of reaction energies and transition states | Rational design of efficient synthetic routes |
| Mechanistic Elucidation | Kinetic studies, isolation of intermediates | Modeling of reaction pathways and intermediates | Detailed understanding of reaction mechanisms |
| Property Prediction | Characterization of physical and chemical properties | Calculation of electronic structure and molecular properties | Prediction of material properties and targeted synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methylprop-2-ene-1-sulfonamide, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of amines using sulfonyl chlorides. For this compound, the reaction of methylprop-2-ene-1-sulfonyl chloride with methylamine in anhydrous dichloromethane at 0–5°C under nitrogen is a standard approach . Key variables include stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), reaction time (6–12 hours), and use of bases like triethylamine to neutralize HCl by-products. Yield optimization requires monitoring pH and temperature to minimize hydrolysis of the sulfonyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR identifies methyl groups (δ 1.3–1.5 ppm for CH-N) and vinylic protons (δ 5.5–6.2 ppm for propene). -NMR confirms sulfonamide carbonyl (δ 110–115 ppm) and allylic carbons .
- IR : Strong S=O stretching vibrations at 1150–1350 cm and N–H bending at 1550–1650 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 163.0425 for CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like hydrolyzed sulfonic acids or dimerization?
- Methodological Answer : Hydrolysis is mitigated by maintaining anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C). Dimerization of the propene moiety is reduced via inert atmosphere (N) and radical inhibitors like hydroquinone . Kinetic studies using HPLC or GC-MS can identify side reactions. For example, increasing triethylamine to 2.5 equivalents reduces HCl-induced hydrolysis but may require post-reaction acid washing to remove excess base .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density around the sulfonamide group and vinylic carbons. Fukui indices identify nucleophilic sites (e.g., β-carbon of the propene group) . Molecular dynamics simulations (AMBER or CHARMM) predict solvent effects, showing polar aprotic solvents (DMF, DMSO) stabilize transition states in SN reactions .
Q. How should researchers resolve contradictions between theoretical and experimental data (e.g., unexpected bioactivity or spectral anomalies)?
- Methodological Answer :
- Step 1 : Validate experimental protocols (e.g., confirm purity via HPLC and elemental analysis) .
- Step 2 : Re-examine computational assumptions (e.g., solvent models, tautomeric states) .
- Step 3 : Use complementary techniques (e.g., X-ray crystallography for definitive structural confirmation, as in ’s sulfonamide analogs) .
- Case Example : If bioactivity contradicts QSAR predictions, reassess assay conditions (e.g., pH, cell permeability) or test for metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
